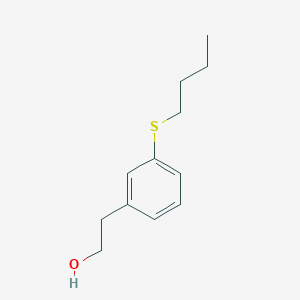

3-(n-Butylthio)phenethyl alcohol

Description

3-(n-Butylthio)phenethyl alcohol is a sulfur-containing derivative of phenethyl alcohol, characterized by a butylthio (-S-C₄H₉) substituent at the 3-position of the benzene ring. Phenethyl alcohol itself is a well-studied flavor and fragrance compound with a rose-like odor, widely used in food and cosmetics . The addition of a butylthio group likely modifies its physicochemical properties, such as lipophilicity, volatility, and metabolic stability, compared to non-sulfur or shorter-chain analogs.

Propriétés

IUPAC Name |

2-(3-butylsulfanylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OS/c1-2-3-9-14-12-6-4-5-11(10-12)7-8-13/h4-6,10,13H,2-3,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWYVKMXMLMDOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC=CC(=C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(n-Butylthio)phenethyl alcohol can be achieved through several synthetic routes. One common method involves the reaction of phenethyl alcohol with n-butylthiol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the thioether linkage.

Another approach involves the use of a Grignard reagent, where phenethyl bromide is reacted with n-butylthiomagnesium bromide. This method requires careful control of reaction conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 3-(n-Butylthio)phenethyl alcohol may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3-(n-Butylthio)phenethyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The thioether group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium hydride (NaH) and sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(n-Butylthio)benzaldehyde or 3-(n-Butylthio)benzoic acid.

Reduction: Formation of 3-(n-Butylthio)phenethyl alkane.

Substitution: Formation of various substituted phenethyl alcohol derivatives.

Applications De Recherche Scientifique

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution. For instance, the oxidation of 3-(n-Butylthio)phenethyl alcohol can yield corresponding aldehydes or acids, which are valuable in further synthetic applications.

| Reaction Type | Product Generated |

|---|---|

| Oxidation | Aldehyde/Acid |

| Reduction | Alkane |

| Substitution | Various derivatives |

Research has indicated potential biological activities associated with 3-(n-Butylthio)phenethyl alcohol. It has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. Additionally, studies have suggested anti-inflammatory effects, making it a candidate for therapeutic applications.

Case Study: Antimicrobial Activity

A study evaluated the efficacy of 3-(n-Butylthio)phenethyl alcohol against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at specific concentrations, indicating its potential as a natural preservative in cosmetic formulations .

Pharmaceutical Applications

The compound's unique structure allows it to interact with biological systems effectively. Preliminary pharmacological studies suggest that it may exhibit sedative properties similar to known anxiolytics. Further research is needed to explore its potential as a therapeutic agent in treating anxiety disorders.

Industrial Uses

In addition to its research applications, 3-(n-Butylthio)phenethyl alcohol finds use in various industrial processes:

- Fragrance Industry : Its pleasant floral odor makes it suitable for use in perfumes and scented products.

- Food Industry : It can serve as a flavoring agent due to its aromatic properties.

- Cosmetics : As a non-traditional preservative, it helps extend the shelf life of cosmetic products while maintaining safety .

Mécanisme D'action

The mechanism of action of 3-(n-Butylthio)phenethyl alcohol involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The thioether group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting membrane-bound proteins and signaling pathways.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Group Comparison

*Inferred from structural analogs in and .

Physicochemical Properties

- Lipophilicity : The butylthio group in 3-(n-Butylthio)phenethyl alcohol increases logP compared to phenethyl alcohol (logP ~1.2) and 3-(methylthio)benzyl alcohol (logP ~1.8). This enhances membrane permeability but may reduce aqueous solubility .

- Odor Profile: Sulfur-containing compounds like 3-(methylthio)propanal contribute savory or pungent notes . The butylthio group may impart a distinct odor, differing from phenethyl alcohol’s floral character .

- Toxicity: Longer alkyl chains (e.g., butyl vs. However, sulfur’s role in metabolic pathways (e.g., phase II detoxification) may mitigate toxicity compared to non-sulfur analogs .

Metabolic and Stability Profiles

- Metabolism: Aryl alkyl alcohols like phenethyl alcohol undergo oxidation and conjugation.

- Chemical Stability : Thioethers are generally less stable than ethers or hydroxyl groups under oxidative conditions, which could limit shelf-life in formulations .

Activité Biologique

3-(n-Butylthio)phenethyl alcohol is a compound that has garnered interest in various fields of biological research due to its potential antimicrobial properties and its role in influencing cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different microorganisms, and relevant case studies.

Chemical Structure and Properties

3-(n-Butylthio)phenethyl alcohol is characterized by a phenethyl alcohol moiety with a butylthio group, which enhances its hydrophobicity and reactivity compared to simpler phenethyl alcohols. This unique structure may contribute to its biological activities.

The biological activity of 3-(n-Butylthio)phenethyl alcohol is primarily attributed to its interaction with microbial cell membranes. Studies suggest that similar compounds, such as phenethyl alcohol (PEA), disrupt the integrity of bacterial membranes, leading to increased permeability and eventual cell death. The following mechanisms have been proposed:

- Membrane Disruption : The compound may cause structural changes in the bacterial cell membrane, leading to leakage of intracellular components such as potassium ions, which is indicative of membrane damage .

- Inhibition of Cellular Functions : Following membrane disruption, secondary effects include inhibition of DNA synthesis and other crucial cellular functions .

Table 1: Summary of Antimicrobial Activity

Case Study: Phenethyl Alcohol's Mechanism

A study investigating the effects of phenethyl alcohol on Escherichia coli demonstrated that it led to increased uptake of acriflavine, a marker for membrane permeability changes. This suggests that similar mechanisms may apply to 3-(n-Butylthio)phenethyl alcohol, indicating its potential for disrupting bacterial membranes .

Safety and Toxicity

While the antimicrobial properties are promising, safety assessments are crucial. Related compounds have been evaluated for toxicity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.